3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl

Genetic Toxicology Ames Test Structure-Activity Relationship

3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl (also known as 3-tert-butyl-4-nitrobiphenyl; CAS 70634-28-5) is a substituted nitrobiphenyl derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol. It belongs to the class of ortho-alkylated 4-nitrobiphenyls and is characterized by a bulky tert-butyl group adjacent to the nitro functionality on the biphenyl scaffold.

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 70634-28-5
Cat. No. B12692522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl
CAS70634-28-5
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=C(C=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-]
InChIInChI=1S/C16H17NO2/c1-16(2,3)14-11-13(9-10-15(14)17(18)19)12-7-5-4-6-8-12/h4-11H,1-3H3
InChIKeyOJGOKBGRPKCDBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl (CAS 70634-28-5): A Non-Mutagenic Nitrobiphenyl Building Block for Specialty Chemical Procurement


3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl (also known as 3-tert-butyl-4-nitrobiphenyl; CAS 70634-28-5) is a substituted nitrobiphenyl derivative with the molecular formula C16H17NO2 and a molecular weight of 255.31 g/mol [1]. It belongs to the class of ortho-alkylated 4-nitrobiphenyls and is characterized by a bulky tert-butyl group adjacent to the nitro functionality on the biphenyl scaffold. This compound is primarily recognized in the peer-reviewed literature as a non-mutagenic nitroaromatic in Salmonella typhimurium Ames assays, distinguishing it sharply from the parent compound 4-nitrobiphenyl, a known mutagen and carcinogen [2]. It also serves as a substrate in rhodium-catalyzed transformations to yield o-(diphenylphosphinoyloxy)aniline derivatives [3].

Why 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl Cannot Be Replaced by Generic 4-Nitrobiphenyl or Other Ortho-Alkyl Analogs in Research and Industrial Applications


The simple interchange of 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl with unsubstituted 4-nitrobiphenyl or other ortho-alkylated 4-nitrobiphenyl derivatives is scientifically unjustified due to profound differences in two critical properties: mutagenic activity and nitro-group reactivity. Unsubstituted 4-nitrobiphenyl is a direct-acting mutagen in Salmonella typhimurium strains TA98 and TA100 [1], whereas the 3-tert-butyl derivative is completely non-mutagenic even at the highest tested concentrations, a consequence of sterically enforced deviation of the nitro group from coplanarity with the aromatic ring [1]. This steric effect also directly modulates the compound's behavior in rhodium-catalyzed transformations; nitroarenes bearing bulky ortho substituents, such as the tert-butyl group, undergo the reaction with diphenylphosphine oxide in markedly higher yields than their unsubstituted counterparts [2]. Furthermore, the approximately 100-fold increase in calculated lipophilicity (XLogP ~5 versus LogP ~3.8 for 4-nitrobiphenyl) alters solubility, partitioning, and bioavailability in any biological or environmental testing context . These orthogonal differences mean that generic substitution would irreversibly compromise experimental reproducibility, safety profiles, and synthetic outcomes.

Quantitative Differentiation Evidence for 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl (CAS 70634-28-5) Versus Closest Analogs


Complete Abrogation of Mutagenicity in Ames Test: 3-tert-Butyl-4-nitrobiphenyl vs. 4-Nitrobiphenyl

In a direct head-to-head comparison using the Salmonella typhimurium plate-incorporation assay (Ames test), the parent compound 4-nitrobiphenyl (4NBp) exhibited strong mutagenic activity in strains TA98 and TA100, producing up to 1,327 revertants per plate at 30 µg/plate in TA98 without S9 activation [1]. In contrast, 3-tert-butyl-4-nitrobiphenyl (compound 5 in the study) was completely non-mutagenic at all concentrations tested, with zero revertants above background even at the highest doses, both with and without S9 metabolic activation [1]. This null mutagenicity was independently confirmed in a subsequent study, which likewise reported the compound as 'inactive even after addition of S9-mix' [2]. The complete elimination of mutagenic activity is attributed to the steric bulk of the ortho-tert-butyl group, which forces the nitro group out of coplanarity with the aromatic ring, thereby inhibiting the bacterial nitroreductase-mediated first reduction step that is essential for mutagenic activation [1].

Genetic Toxicology Ames Test Structure-Activity Relationship Nitrobiphenyl

Steric Enforcement of Nitro-Group Non-Planarity: Structural Basis for Differential Reactivity and Toxicity

The non-mutagenicity of 3-tert-butyl-4-nitrobiphenyl is mechanistically explained by the steric clash between the ortho-tert-butyl group and the nitro oxygen atoms, which forces the nitro group into a non-coplanar orientation relative to the biphenyl π-system [1]. AM1 semi-empirical calculations demonstrated that this deviation from planarity inhibits the first enzymatic reduction step of the nitro group to the nitroso intermediate by bacterial nitroreductase. The study further established a clear rank-order relationship across the series: mutagenicity decreased with increasing steric demand of the ortho-alkyl substituent in the order H (4NBp) > methyl > ethyl > isopropyl > tert-butyl (non-mutagenic) [1]. Notably, the corresponding nitroso derivative, 3-tert-butyl-4-nitrosobiphenyl, retained high mutagenicity, confirming that the steric blockade specifically targets the initial nitro-to-nitroso reduction rather than downstream activation steps [1][2].

Computational Chemistry Conformational Analysis Nitroarene Reduction QSAR

Enhanced Reactivity in Rhodium-Catalyzed o-Phosphinoyloxylation: Bulky Ortho-Substituted Nitroarenes as Preferred Substrates

In a study by Arisawa et al. (2010), 3-tert-butyl-4-nitrobiphenyl was employed as a representative substrate in the Rh2(OAc)4-catalyzed reaction of nitroarenes with diphenylphosphine oxide, HP(O)Ph2 [1]. The paper specifically notes that 'nitrobenzenes possessing a bulky o-substituent, particularly o-(t-butyl)nitrobenzenes, underwent the reaction in high yields' to give o-(diphenylphosphinoyloxy)anilines predominantly, with only minor amounts of p-isomers [1]. The ortho-tert-butyl group directs and facilitates the regioselective o-phosphinoyloxylation via a rearrangement pathway involving O-phosphinoyl-N-arylhydroxylamine intermediates. While the parent unsubstituted nitrobenzene and less hindered ortho-substituted nitroarenes were also reactive, the tert-butyl-substituted substrates afforded distinctly favorable yields and regioselectivities due to the steric protection of the ortho position and electronic effects [1].

Organometallic Chemistry Rhodium Catalysis Nitroarene Functionalization Synthetic Methodology

Significantly Elevated Lipophilicity (XLogP) Relative to 4-Nitrobiphenyl: Implications for Solubility and Partitioning

The calculated partition coefficient (XLogP) for 3-tert-butyl-4-nitrobiphenyl is 5.0, compared to a LogP of approximately 3.8 for the parent 4-nitrobiphenyl . This approximately 1.2 log unit increase corresponds to a roughly 15-fold higher octanol-water partition coefficient, reflecting the substantial contribution of the tert-butyl group to overall hydrophobicity. The topological polar surface area (TPSA) of 45.8 Ų is identical to that of 4-nitrobiphenyl, indicating that the increased lipophilicity is driven entirely by the additional hydrocarbon surface area rather than by changes in polar functionality . The compound has zero hydrogen bond donors and two hydrogen bond acceptors (the nitro oxygens), with two rotatable bonds (the biphenyl inter-ring bond and the tert-butyl C–C bond) .

Physicochemical Properties Lipophilicity Drug Design Environmental Fate

Optimal Application Scenarios for 3-(1,1-Dimethylethyl)-4-nitro-1,1'-biphenyl (CAS 70634-28-5) Based on Verified Differentiation Evidence


Non-Mutagenic Reference Standard in Ames Mutagenicity Testing and Genetic Toxicology Research

Use 3-tert-butyl-4-nitrobiphenyl as a non-mutagenic structural analog control in Salmonella typhimurium Ames assays (TA98 and TA100) when evaluating structure-activity relationships (SAR) of nitrobiphenyl series. Its demonstrated complete absence of mutagenic activity—even at high concentrations and with or without S9 metabolic activation [1]—makes it an ideal negative control that shares the biphenyl scaffold with mutagenic 4-nitrobiphenyl, enabling isolation of substituent-specific effects on genotoxicity.

Precursor to 3-tert-Butyl-4-aminobiphenyl for Pharmaceutical Intermediate Synthesis

Reduce 3-tert-butyl-4-nitrobiphenyl to 3-tert-butyl-4-aminobiphenyl (CAS 275795-17-0), a valuable amine intermediate. The aminobiphenyl derivative has been employed as a reactant in the optimization of selective HDAC1/HDAC2 inhibitors and in the preparation of non-competitive metabotropic glutamate receptor 2/3 antagonists . The steric protection conferred by the ortho-tert-butyl group may modulate the reactivity of the amino group in subsequent coupling reactions.

High-Yield Substrate for Rhodium-Catalyzed Synthesis of o-(Diphenylphosphinoyloxy)anilines

Utilize 3-tert-butyl-4-nitrobiphenyl as a preferred substrate in Rh2(OAc)4-catalyzed reactions with diphenylphosphine oxide, HP(O)Ph2, to access o-(diphenylphosphinoyloxy)aniline derivatives. The bulky ortho-tert-butyl group promotes high-yielding o-phosphinoyloxylation via a rearrangement pathway involving O-phosphinoyl-N-arylhydroxylamine intermediates [2]. The resulting phosphinoyloxy-aniline products are valuable intermediates for further synthetic elaboration, including the preparation of phosphorus-containing bioactive molecules.

Lipophilic Nitrobiphenyl Probe for Membrane Partitioning and Environmental Fate Modeling

With a calculated XLogP of 5.0 compared to 3.8 for 4-nitrobiphenyl , 3-tert-butyl-4-nitrobiphenyl serves as a more lipophilic nitrobiphenyl probe for studies of octanol-water partitioning, membrane permeability, and environmental fate modeling. Its enhanced hydrophobicity, combined with the non-mutagenic safety profile, makes it a suitable surrogate for modeling the environmental partitioning behavior of lipophilic nitroaromatic contaminants without the associated genotoxicity hazard.

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